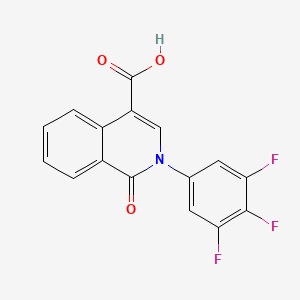
1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid
説明
1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C16H8F3NO3 and its molecular weight is 319.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. Isoquinoline derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dihydroisoquinoline scaffold with a trifluorophenyl substituent and a carboxylic acid group. The trifluoromethyl group enhances lipophilicity and biological activity by influencing the compound's interaction with biological targets.
Antiviral Activity
This compound has been evaluated for its antiviral properties against the Hepatitis C virus (HCV). A derivative of this compound demonstrated moderate inhibitory potency against HCV NS5B polymerase with an IC₅₀ value of 9.5 μM for inorganic pyrophosphate generation and 5.9 μM for nucleoside triphosphate (NTP) incorporation . Furthermore, it exhibited an effective concentration (EC₅₀) of 15.7 μM in HCV genotype 1b replicon cells, indicating promising antiviral activity.
Anticancer Properties
Isoquinoline derivatives have shown potential in cancer therapy. The compound's structural features suggest it may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. Research indicates that similar compounds can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. For instance, its ability to mimic pyrophosphate allows it to effectively inhibit the NS5B polymerase of HCV by competing with NTPs for binding sites . Molecular docking studies have suggested that the compound occupies the active site similarly to uridine triphosphate, further supporting its role as a competitive inhibitor .
Case Studies and Research Findings
特性
IUPAC Name |
1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F3NO3/c17-12-5-8(6-13(18)14(12)19)20-7-11(16(22)23)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDVOYOPIOZINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=C(C(=C3)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















